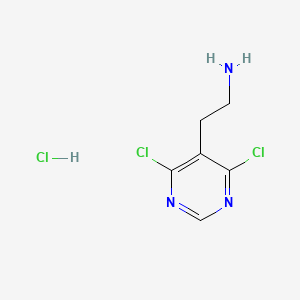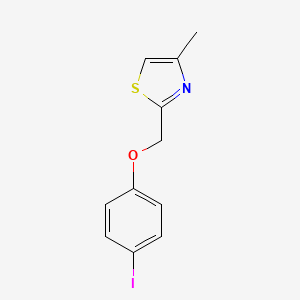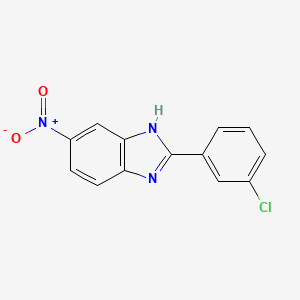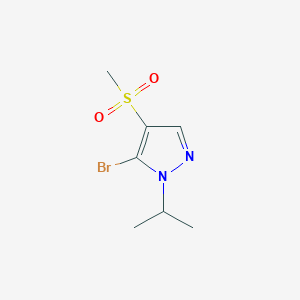
5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氯-2-(间甲苯基)-2H-1,2,3-三唑-4-羧酸是一种杂环化合物,属于三唑类衍生物。三唑以其多样的生物活性而闻名,并且因其在医药、农业和材料科学等领域中的潜在应用而被广泛研究。该化合物结构中氯基和甲苯基的存在增强了其化学反应性和生物活性。
准备方法
合成路线和反应条件
5-氯-2-(间甲苯基)-2H-1,2,3-三唑-4-羧酸的合成通常涉及在受控条件下适当前体的环化。一种常见的方法包括在合适的催化剂存在下,将5-氯-1H-1,2,3-三唑-4-羧酸与间甲苯肼反应。该反应通常在二甲基甲酰胺 (DMF) 等有机溶剂中于升高的温度下进行,以促进环化过程。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成效率和产量。此外,优化反应条件,如温度、压力和催化剂浓度,对于大规模生产至关重要。
化学反应分析
反应类型
5-氯-2-(间甲苯基)-2H-1,2,3-三唑-4-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物或羟基衍生物。
还原: 还原反应可导致胺衍生物的形成。
取代: 氯基可以被其他官能团取代,例如烷基、芳基或氨基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 亲核取代反应可以使用叠氮化钠 (NaN3) 或甲醇钠 (NaOCH3) 等试剂进行。
主要形成产物
氧化: 形成羟基或羧基衍生物。
还原: 形成胺衍生物。
取代: 形成各种取代的三唑衍生物。
科学研究应用
化学
在化学领域,5-氯-2-(间甲苯基)-2H-1,2,3-三唑-4-羧酸用作合成更复杂分子的构建块。
生物学
该化合物已显示出作为抗菌剂的潜力。研究表明其对多种细菌和真菌病原体有效,使其成为开发新型抗生素的候选药物。
医学
在医学领域,5-氯-2-(间甲苯基)-2H-1,2,3-三唑-4-羧酸已因其抗癌特性而受到研究。发现它能抑制某些癌细胞系的生长,表明其作为化学治疗剂的潜力。
工业
在工业领域,该化合物用于生产农用化学品和药物。它能够进行各种化学修饰,使其成为合成杀虫剂和药物活性成分的有价值的中间体。
作用机制
5-氯-2-(间甲苯基)-2H-1,2,3-三唑-4-羧酸的作用机制涉及其与特定分子靶标的相互作用。在抗菌应用中,据信该化合物抑制病原体中必需细胞成分的合成,从而导致其死亡。在癌症治疗中,它可能干扰细胞分裂并在癌细胞中诱导凋亡。所涉及的确切分子途径仍在研究中,但该化合物与特定酶和受体结合的能力是其生物活性的关键因素。
相似化合物的比较
类似化合物
5-氯-1H-1,2,3-三唑-4-羧酸: 结构相似,但缺少甲苯基。
2-(间甲苯基)-2H-1,2,3-三唑-4-羧酸: 结构相似,但缺少氯基。
5-氯-2-苯基-2H-1,2,3-三唑-4-羧酸: 结构相似,但用苯基代替甲苯基。
独特性
5-氯-2-(间甲苯基)-2H-1,2,3-三唑-4-羧酸中同时存在氯基和甲苯基,与类似化合物相比,增强了其化学反应性和生物活性。
属性
分子式 |
C10H8ClN3O2 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC 名称 |
5-chloro-2-(3-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-3-2-4-7(5-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI 键 |
OZXRRBSAWYGOLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)




![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)

![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)
![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)

![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)


